1-[(2-METHYLPHENYL)METHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-METHYLPHENYL)METHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a carboxamide group, and two aromatic substituents
Preparation Methods
The synthesis of 1-[(2-METHYLPHENYL)METHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with appropriate aromatic aldehydes and amines under specific reaction conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[(2-METHYLPHENYL)METHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for studying receptor-ligand interactions. In medicine, it has potential applications in drug discovery and development, particularly in the design of new therapeutic agents. Additionally, in the industry, it can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-METHYLPHENYL)METHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(2-METHYLPHENYL)METHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as other piperidine carboxamides and aromatic amides. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific substituents and the resulting properties, which may offer advantages in certain applications.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-[(4-propan-2-yloxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-18(2)28-23-10-8-20(9-11-23)16-25-24(27)21-12-14-26(15-13-21)17-22-7-5-4-6-19(22)3/h4-11,18,21H,12-17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRWJFYLWCKTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.